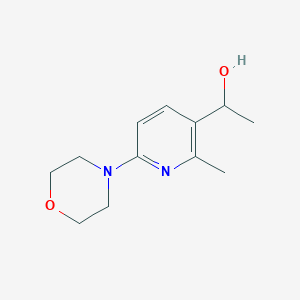

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety

Preparation Methods

The synthesis of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-chloropyridine with morpholine in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol can be compared with other similar compounds, such as:

1-(2-Methyl-6-piperidinopyridin-3-yl)ethanol: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

1-(2-Methyl-6-pyrrolidinopyridin-3-yl)ethanol:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol is a chemical compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyridine ring with a morpholine group and an alcohol functional group, positions it as a promising candidate for drug development, particularly in cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. CDKs are critical targets in cancer therapy because their dysregulation is often associated with tumorigenesis. The compound's interaction with CDKs is facilitated by the unique structural features provided by the morpholine and pyridine moieties, enhancing its binding affinity and pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| CDK Inhibition | Significant inhibitory action against CDK4 and CDK6, crucial for cell cycle regulation. |

| Anticancer Potential | Promising candidate for therapeutic applications in various cancers. |

| Nucleophilic Reactivity | Can undergo nucleophilic substitution due to the hydroxyl group, allowing for further chemical modifications. |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For instance, a study highlighted its effectiveness in inhibiting specific CDKs, showcasing its potential to induce cell cycle arrest in cancer cells. The binding affinity was evaluated using techniques like surface plasmon resonance and molecular docking, revealing strong interactions with the ATP-binding site of CDKs .

Case Study: Inhibition of CDK Activity

In a controlled laboratory setting, researchers assessed the efficacy of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell proliferation rates by inducing apoptosis in treated cells. The minimum inhibitory concentration (MIC) against these cell lines was determined to be significantly lower than that of several established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine | Structure | Contains a propanamine group enhancing solubility. |

| 2-(6-Morpholinopyridin-3-yl)ethanol | Structure | Lacks methyl substitution; different biological activity profile. |

| 4-Amino-2-(methylthio)thiazol derivatives | Structure | Exhibits distinct pharmacological properties; used in antibacterial applications. |

The presence of both an alcohol and an aromatic heterocycle contributes to favorable pharmacokinetic properties, making it a versatile candidate for further development.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C12H18N2O2/c1-9-11(10(2)15)3-4-12(13-9)14-5-7-16-8-6-14/h3-4,10,15H,5-8H2,1-2H3 |

InChI Key |

QHUOORCOLOQQBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.